molecular formula C12H10ClNO2 B1651425 4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine CAS No. 1261939-19-8

4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine

Cat. No. B1651425
CAS RN: 1261939-19-8
M. Wt: 235.66
InChI Key: RMSJGSWBOWNNQD-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine, commonly known as CMHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMHP belongs to the class of pyridine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Building Blocks

4-(5-Chloro-2-methoxyphenyl)-2-hydroxypyridine and its derivatives serve as building blocks in chemical synthesis. For example, Mittelbach et al. (1988) describe the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a compound used in the preparation of gastric-acid inhibiting compounds. Their work demonstrates an efficient route for creating this compound, showcasing its utility in pharmaceutical synthesis (Mittelbach et al., 1988).

Corrosion Inhibition

Compounds containing the this compound moiety, like 4-methoxyphenylboronic acids, have been studied for their corrosion inhibition properties. Bentiss et al. (2009) found that such compounds can effectively inhibit corrosion of mild steel in acidic environments. This research highlights the potential of these compounds in industrial applications, particularly in protecting metal surfaces against corrosion (Bentiss et al., 2009).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of compounds related to this compound are of significant interest. Neve et al. (1999) studied the synthesis, structure, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, revealing insights into their luminescence and electronic properties. Such research is crucial for developing new materials for electronic and photonic applications (Neve et al., 1999).

Liquid Crystal Research

The structure and behavior of liquid crystals containing this compound derivatives are another area of study. Hagar et al. (2020) synthesized and investigated new liquid crystals based on 2-hydroxypyridine esters, providing valuable insights into the stability and types of mesophases observed. These findings are crucial for the development of advanced materials in display technologies and other applications (Hagar et al., 2020).

Fluorescence Studies

Research into the fluorescence properties of 2-methoxy- and 2-morpholino pyridine compounds, including those related to this compound, has been conducted by Hagimori et al. (2019). Their work explores the high fluorescence quantum yields of these compounds in solution and solid state, highlighting their potential in developing new fluorescent materials (Hagimori et al., 2019).

Metal Complexes and Ligand Interactions

The interaction of this compound derivatives with metal ions to form complexes is another key area. Lai et al. (1999) synthesized luminescent mono- and binuclear cyclometalated platinum(II) complexes, studying their d8−d8 and ligand−ligand interactions. This research contributes to the understanding of metal-ligand bonding and its applications in catalysis and materials science (Lai et al., 1999).

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-3-2-9(13)7-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJGSWBOWNNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683009
Record name 4-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-19-8
Record name 4-(5-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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